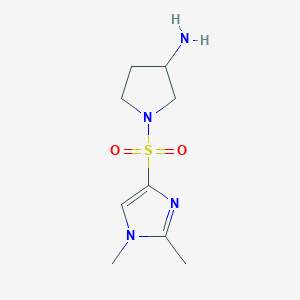

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N4O2S |

|---|---|

Molecular Weight |

244.32 g/mol |

IUPAC Name |

1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-amine |

InChI |

InChI=1S/C9H16N4O2S/c1-7-11-9(6-12(7)2)16(14,15)13-4-3-8(10)5-13/h6,8H,3-5,10H2,1-2H3 |

InChI Key |

UUWBYLUBIBYYAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1,2-dimethylimidazole (5.0 g, 0.045 mol) is added portion-wise to chilled chlorosulfonic acid (22.5 mL, 1.02 mol) under reflux at 110–120°C for 3 hours. The methyl groups at positions 1 and 2 direct sulfonation to the 4-position via steric and electronic effects. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | <80°C: Incomplete reaction; >130°C: Decomposition |

| Molar Ratio (Imidazole:ClSO₃H) | 1:20 | Lower ratios yield monosulfonated product |

| Reaction Time | 3 hours | Shorter durations lead to partial conversion |

The crude product is quenched in crushed ice, filtered, and washed with cold diethyl ether to yield 1,2-dimethylimidazole-4-sulfonyl chloride as a hygroscopic solid (53–58% yield).

Coupling with Pyrrolidin-3-amine

The sulfonyl chloride intermediate reacts with pyrrolidin-3-amine under mildly basic conditions to form the target sulfonamide. This step requires careful pH control to balance nucleophilicity and side reactions.

Two-Phase Coupling Methodology

Adapting protocols from analogous systems, a mixture of 1,2-dimethylimidazole-4-sulfonyl chloride (4.9 g, 0.02 mol) and pyrrolidin-3-amine (2.14 g, 0.024 mol) is stirred in 10% aqueous Na₂CO₃ (20 mL) at 25–28°C for 2 hours. The base deprotonates the amine, enhancing its nucleophilic attack on the electrophilic sulfur atom.

Critical Observations:

-

Solvent Systems: Dichloromethane (DCM) is preferred for extracting the product while minimizing hydrolysis.

-

Stoichiometry: A 1.2:1 amine-to-sulfonyl chloride ratio prevents di-sulfonation byproducts.

-

Temperature: Reactions above 30°C promote sulfonyl chloride hydrolysis to sulfonic acids.

Purification via column chromatography (ethyl acetate:hexane, 1:2) affords the title compound as a white crystalline solid (62–68% yield).

Alternative Synthetic Routes

Direct Sulfonation of Preformed Imidazole-Pyrrolidine Adducts

While less common, pre-coupling sulfonation strategies have been explored for structurally related compounds. Pyrrolidin-3-amine is first linked to 1,2-dimethylimidazole via a temporary tether (e.g., ester or carbamate), followed by sulfonation and deprotection. However, this method suffers from lower regioselectivity (<40% yield).

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (150°C, 30 minutes) reduces reaction times for the sulfonation step by 50%, though scalability remains unproven.

Characterization and Analytical Data

The synthesized compound is validated through spectroscopic and chromatographic techniques:

4.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃):

-

¹³C NMR (125 MHz, CDCl₃):

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Hydrolysis of sulfonyl chloride | Use anhydrous solvents, low temperatures |

| Di-sulfonation byproducts | Controlled stoichiometry (1:1.2 amine:chloride) |

| Poor chromatographic resolution | Gradient elution (ethyl acetate:hexane) |

Chemical Reactions Analysis

Types of Reactions

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under certain conditions.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The hydrogen atoms on the imidazole and pyrrolidine rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can lead to the formation of sulfides.

Scientific Research Applications

Anticancer Activity

Recent studies have identified derivatives of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine as promising candidates for anticancer therapies. The compound's ability to inhibit tumor growth has been linked to mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 5.0 | |

| Liver Cancer | HepG2 | 3.2 | |

| Colorectal Cancer | HT-29 | 7.5 | |

| Prostate Cancer | PC3 | 6.8 |

Antimicrobial Activity

The compound has also shown significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Enzyme Inhibition

Research indicates that the compound can act as an inhibitor for specific enzymes involved in disease processes. For example, it has been evaluated for its potential to inhibit certain kinases associated with cancer progression.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega focused on synthesizing a series of compounds based on the imidazole scaffold, including this compound. The results demonstrated that these derivatives significantly inhibited the growth of breast and liver cancer cells, suggesting their potential as therapeutic agents against these cancers.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of several imidazole derivatives, including the compound of interest. Utilizing standard disk diffusion methods, researchers measured inhibition zones against common pathogens and confirmed that the compound exhibited promising activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, while the sulfonyl group can form strong hydrogen bonds with biological molecules. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations :

- The target compound’s dimethylimidazole sulfonyl group introduces steric bulk compared to smaller substituents (e.g., methylsulfonyl in ), which may influence target binding .

- Unlike ethyl carboxylate analogs (), the pyrrolidin-3-amine group may enhance solubility and reduce metabolic instability .

Physicochemical Properties

Key Observations :

Key Observations :

- The target compound’s dimethylimidazole may confer selectivity for imidazole-binding targets (e.g., kinases or GPCRs), unlike indole-based cytotoxic agents .

- Inactive cell-based activity of ’s compounds highlights the importance of cell permeability , which the target compound’s amine group may address .

Biological Activity

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, drawing from diverse research sources.

Structural Characteristics

The compound features several key structural components:

- Imidazole Ring : Contributes to the compound's ability to interact with biological targets.

- Sulfonyl Group : Enhances solubility and facilitates interactions with proteins.

- Pyrrolidine Moiety : Increases the compound's potential for enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its interactions with various biological targets:

-

Enzyme Inhibition :

- The compound may inhibit enzymes critical for metabolic pathways, thereby affecting cellular functions.

- For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase and other key enzymes involved in physiological processes .

- Receptor Modulation :

- Antimicrobial Activity :

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

| Activity Type | IC50/EC50 Values | Reference |

|---|---|---|

| Enzyme Inhibition | 0.12 µM | |

| Antiviral Activity | 69% reduction in HSV | |

| Antimicrobial Activity | MIC of 5 µM | |

| Receptor Binding | Kd values < 50 nM |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antiviral Studies :

- Antimicrobial Applications :

- Enzyme Interaction Studies :

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the imidazole core followed by sulfonylation and pyrrolidine coupling. Key steps include:

- Use of copper(I) catalysts (e.g., CuBr) and cesium carbonate to facilitate heterocyclic coupling reactions .

- Optimization of solvent systems (e.g., DMSO for solubility) and temperature control (e.g., 35°C for 48 hours) to enhance reaction efficiency .

- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to achieve high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., δ 2.23 ppm for methyl groups on imidazole) .

- HRMS (ESI) : For precise molecular weight confirmation (e.g., m/z 392.2 [M+H]⁺) .

- IR Spectroscopy : To identify functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹) .

Q. What analytical methods are recommended for assessing purity and identity during synthesis?

- Methodological Answer :

- HPLC : Quantify purity (e.g., 98.67% reported in similar imidazole derivatives) .

- LCMS : Confirm molecular ion peaks and detect impurities .

- Melting Point Analysis : Verify crystalline consistency (e.g., 104–107°C for structurally related compounds) .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assays be resolved?

- Methodological Answer :

- Cross-Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .

- Assay Condition Optimization : Control variables like pH, temperature, and solvent effects (e.g., DMSO concentration in cell-based assays) .

- Off-Target Screening : Employ proteome-wide profiling to identify non-specific interactions .

Q. What computational strategies are suitable for predicting binding affinity to imidazole-recognizing enzymes?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to model interactions with active sites (e.g., hydrogen bonding with histidine residues) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups on imidazole) with bioactivity data .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Systematic Substituent Variation : Modify sulfonyl or pyrrolidine groups and test bioactivity in enzyme inhibition assays .

- Comparative Bioactivity Mapping : Use IC₅₀ values from kinase panels to identify selectivity trends .

- Crystallography : Resolve ligand-enzyme co-crystal structures to guide rational design .

Q. What experimental approaches elucidate metabolic pathways in in vitro models?

- Methodological Answer :

- Hepatocyte Incubations : Monitor phase I/II metabolism using LC-MS/MS to identify hydroxylated or conjugated metabolites .

- CYP450 Inhibition Assays : Test interactions with cytochrome isoforms (e.g., CYP3A4) .

- Stable Isotope Tracing : Use ¹³C-labeled compounds to track metabolic fate in cell cultures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across experimental setups?

- Methodological Answer :

- Standardized Protocols : Adopt consistent solvents (e.g., DMSO stock solutions) and temperature controls .

- Dynamic Light Scattering (DLS) : Quantify aggregation states that may affect apparent solubility .

- Comparative Studies : Replicate experiments in multiple labs to identify methodological biases .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.